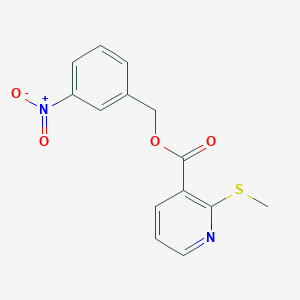

3-Nitrobenzyl 2-(methylthio)nicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O4S |

|---|---|

Molecular Weight |

304.32 g/mol |

IUPAC Name |

(3-nitrophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H12N2O4S/c1-21-13-12(6-3-7-15-13)14(17)20-9-10-4-2-5-11(8-10)16(18)19/h2-8H,9H2,1H3 |

InChI Key |

GHDRMHXQQFCHOA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |

solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Nitrobenzyl 2 Methylthio Nicotinate

Retrosynthetic Analysis

A retrosynthetic analysis of 3-Nitrobenzyl 2-(methylthio)nicotinate provides a logical framework for devising its synthesis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials.

Disconnection Strategies at the Ester Linkage

The most logical primary disconnection is at the ester functional group, cleaving the C-O bond between the carbonyl carbon and the benzylic oxygen. This disconnection yields two primary synthons: a 2-(methylthio)nicotinoyl cation and a 3-nitrobenzyloxide anion. These idealized fragments correspond to the practical synthetic precursors: 2-(methylthio)nicotinic acid (or its activated derivative) and 3-nitrobenzyl alcohol.

Approaches for the 2-(methylthio)nicotinate Moiety Synthesis

Further retrosynthetic analysis of 2-(methylthio)nicotinic acid reveals several potential synthetic routes. A key disconnection is at the C-S bond, leading to a 2-halonicotinic acid precursor, such as 2-chloronicotinic acid, and a methyl sulfide source. 2-Chloronicotinic acid itself can be derived from nicotinic acid through an N-oxidation followed by chlorination. An alternative strategy involves the direct thiomethylation of a suitable nicotinic acid derivative. For instance, 2-mercaptonicotinic acid can be S-methylated using a methylating agent like methyl iodide.

Strategies for the 3-Nitrobenzyl Moiety Synthesis

The synthesis of 3-nitrobenzyl alcohol can be approached through two primary retrosynthetic disconnections. The first involves the reduction of the hydroxymethyl group, leading back to 3-nitrobenzaldehyde or 3-nitrobenzoic acid. These precursors are commercially available or can be synthesized via the nitration of benzaldehyde or benzoic acid, respectively. The second strategy involves the disconnection of the nitro group, which points to benzyl (B1604629) alcohol as a starting material. The regioselective nitration of benzyl alcohol at the meta position can be challenging due to the ortho-, para-directing nature of the hydroxyl group, often requiring specific reaction conditions or the use of protecting groups.

Exploration of Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be proposed for the formation of this compound. The pivotal step in all these pathways is the esterification reaction.

Esterification Protocols for its Formation

Two primary methods are widely employed for the esterification of carboxylic acids with alcohols: Steglich esterification and methods involving the activation of the carboxylic acid as an acid chloride.

Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.orgresearchgate.net The reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. nih.govorganic-chemistry.org The general mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and N,N'-dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org

Table 1: Key Reagents in Steglich Esterification

| Reagent | Role |

| 2-(methylthio)nicotinic acid | Carboxylic acid component |

| 3-nitrobenzyl alcohol | Alcohol component |

| DCC | Coupling agent |

| DMAP | Catalyst |

| Dichloromethane (B109758) | Solvent |

Acid Chloride Methods: An alternative and often highly efficient method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with the alcohol. 2-(methylthio)nicotinic acid can be converted to 2-(methylthio)nicotinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile that readily reacts with 3-nitrobenzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct.

Table 2: Reagents for Acid Chloride-based Esterification

| Step | Reagent | Role |

| 1. Acid Chloride Formation | 2-(methylthio)nicotinic acid | Starting material |

| Thionyl chloride (SOCl₂) | Chlorinating agent | |

| 2. Esterification | 2-(methylthio)nicotinoyl chloride | Activated carboxylic acid |

| 3-nitrobenzyl alcohol | Alcohol component | |

| Pyridine or Triethylamine | Base (HCl scavenger) | |

| Dichloromethane or Toluene | Solvent |

Functional Group Introduction and Interconversion

The successful synthesis of this compound relies on the efficient preparation of its precursor moieties, which involves key functional group introductions and interconversions.

Thiomethylation of Pyridines: The introduction of the methylthio group at the 2-position of the pyridine ring is a critical transformation. A common method is the nucleophilic substitution of a leaving group, such as a halogen, at this position. For instance, 2-chloronicotinic acid can be reacted with sodium thiomethoxide to yield 2-(methylthio)nicotinic acid. researchgate.netgoogle.comgoogle.comchemicalbook.comprepchem.com The synthesis of 2-chloronicotinic acid can be achieved by the chlorination of nicotinic acid N-oxide using reagents like phosphorus oxychloride (POCl₃).

Nitration of Benzyl Compounds: The synthesis of 3-nitrobenzyl alcohol often begins with the nitration of a suitable benzene (B151609) derivative. While direct nitration of benzyl alcohol can be complex, the nitration of benzaldehyde or benzoic acid followed by reduction offers a more controlled approach. organic-chemistry.org For example, nitration of benzoic acid with a mixture of nitric acid and sulfuric acid favors the formation of the meta-nitro isomer due to the meta-directing effect of the carboxylic acid group. Subsequent reduction of the carboxylic acid in 3-nitrobenzoic acid to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes. organic-chemistry.org Alternatively, 3-nitrobenzaldehyde can be reduced to 3-nitrobenzyl alcohol using milder reducing agents such as sodium borohydride (B1222165).

Optimization of Multi-Step Synthetic Sequences to this compound

A plausible and efficient multi-step synthesis for this compound begins with the preparation of the key intermediate, 2-(methylthio)nicotinic acid. A common route to this intermediate involves the methylation of 2-mercaptonicotinic acid.

Synthesis of 2-(methylthio)nicotinic acid: This step typically involves the S-methylation of 2-mercaptonicotinic acid using a methylating agent such as methyl iodide in the presence of a base.

Esterification: The resulting 2-(methylthio)nicotinic acid is then esterified with 3-nitrobenzyl alcohol. This can be achieved through several established methods, including direct esterification, conversion to the acid chloride followed by reaction with the alcohol, or through coupling agent-mediated esterification.

Optimization of this sequence involves maximizing the yield and purity at each step while minimizing reaction times and the use of hazardous reagents.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Mercaptonicotinic acid, Methyl iodide | Base (e.g., NaOH, K2CO3), Solvent (e.g., Methanol (B129727), DMF) | 2-(methylthio)nicotinic acid |

| 2a | 2-(methylthio)nicotinic acid, 3-Nitrobenzyl alcohol | Acid catalyst (e.g., H2SO4), Heat | This compound |

| 2b | 2-(methylthio)nicotinic acid | Thionyl chloride or Oxalyl chloride | 2-(methylthio)nicotinoyl chloride |

| 2-(methylthio)nicotinoyl chloride, 3-Nitrobenzyl alcohol | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM, THF) | This compound | |

| 2c | 2-(methylthio)nicotinic acid, 3-Nitrobenzyl alcohol | Coupling agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | This compound |

This table presents a generalized multi-step synthetic sequence for this compound.

Reaction Condition Optimization and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include solvent choice, temperature, and the selection of catalysts and reagents.

The choice of solvent can significantly impact reaction rates and selectivity. For the esterification step, polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often employed, particularly when using coupling agents or after converting the carboxylic acid to its more reactive acid chloride form. The temperature must be carefully controlled to prevent side reactions and decomposition of reactants or products. For instance, the formation of the acid chloride is often performed at low temperatures, followed by a gradual warming to room temperature.

The selection of the appropriate catalyst and reagents is paramount for a high-yielding synthesis. In the case of Steglich esterification, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling agents, often used in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. For the Mitsunobu reaction, a combination of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is utilized. The choice between these reagents can be influenced by factors such as substrate scope, ease of purification, and cost.

| Esterification Method | Coupling/Activating Agents | Catalyst | Typical Solvents |

| Fischer Esterification | - | H2SO4, HCl | Toluene, Benzene |

| Acid Chloride Formation | SOCl2, (COCl)2 | DMF (catalytic) | DCM, Toluene |

| Steglich Esterification | DCC, EDC | DMAP | DCM, THF |

| Mitsunobu Reaction | PPh3, DEAD/DIAD | - | THF, Dioxane |

This interactive table outlines various catalysts and reagents for the esterification step in the synthesis of this compound.

The purity of the synthetic intermediates, such as 2-(methylthio)nicotinic acid and its corresponding acid chloride, is critical for the success of the final esterification step. Advanced purification techniques are often necessary to remove byproducts and unreacted starting materials. Column chromatography on silica gel is a widely used method for the purification of organic compounds. The choice of eluent system is optimized to achieve good separation. Other techniques such as recrystallization can be employed for solid intermediates to obtain high-purity materials. For volatile intermediates, distillation under reduced pressure may be a suitable purification method.

Novel and Green Synthetic Approaches to this compound

In line with the principles of green chemistry, the development of novel and more environmentally friendly synthetic routes to this compound is an area of active interest. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

While traditional esterification methods often rely on strong acids or stoichiometric coupling agents that generate significant waste, research into catalyst-free and organocatalytic alternatives is gaining momentum. For instance, the development of organocatalysts that can activate the carboxylic acid or the alcohol for esterification under mild conditions would represent a significant advancement. Although specific examples for the synthesis of this compound using these methods are not yet widely reported in the literature, the general principles of organocatalysis offer a promising avenue for future research. Potential organocatalysts could include N-heterocyclic carbenes (NHCs) or various phosphine-based catalysts that operate through different activation mechanisms. The exploration of these catalyst systems could lead to more sustainable and efficient synthetic protocols.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. rsc.orgorganic-chemistry.org The direct interaction of microwave irradiation with polar molecules results in rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. organic-chemistry.orgnih.gov

For the synthesis of this compound, a microwave-assisted Fischer-Speier esterification or a coupling agent-mediated approach could be envisioned. In a hypothetical microwave protocol, 2-(methylthio)nicotinic acid and 3-nitrobenzyl alcohol could be reacted in the presence of a catalytic amount of acid or a coupling reagent. The use of microwave irradiation is expected to overcome the activation energy barrier more efficiently than conventional heating, thus shortening the time required to reach completion. mdpi.com For instance, microwave-assisted esterification reactions have been shown to proceed in as little as 1-5 minutes. organic-chemistry.org

A study on the microwave-assisted synthesis of other nicotinic acid derivatives, such as 2-Hydroxy-6-methylnicotinic acid, demonstrated a significant reduction in reaction time and an increase in yield. semanticscholar.orgijsrst.com Similar benefits can be anticipated for the synthesis of the target compound. The reaction could be performed in a dedicated microwave reactor, allowing for precise control over temperature and pressure.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | Oil Bath | Microwave Irradiation |

| Reaction Time | 6 - 24 hours | 5 - 30 minutes |

| Temperature (°C) | 80 - 120 | 100 - 150 |

| Typical Yield | Moderate to Good | Good to Excellent |

| Solvent | Toluene, Xylene | High-boiling polar solvents (e.g., DMF, DMSO) or solvent-free |

Applications of Flow Chemistry in Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. These benefits are particularly relevant for reactions that are exothermic or involve hazardous intermediates.

The synthesis of this compound could be adapted to a continuous flow process. A solution of 2-(methylthio)nicotinic acid, a suitable activating agent (e.g., thionyl chloride or a carbodiimide), and 3-nitrobenzyl alcohol could be pumped through separate channels into a microreactor or a packed-bed reactor. The reactor would be maintained at a specific temperature to facilitate the reaction. The short residence time within the heated zone minimizes the formation of byproducts and enhances safety.

A notable example is the synthesis of nicotinamide derivatives in continuous-flow microreactors, which resulted in substantially shorter reaction times and a significant increase in product yield compared to batch processes. nih.gov This approach could be directly translated to the esterification reaction for the target compound. The use of an immobilized catalyst or reagent in a packed-bed reactor would further simplify the purification process, as the product stream would continuously flow out of the reactor, leaving the catalyst behind.

| Parameter | Value/Description |

|---|---|

| Reactor Type | Packed-bed reactor with an immobilized acid catalyst or coupling agent |

| Flow Rate | 0.1 - 1.0 mL/min |

| Residence Time | 10 - 60 minutes |

| Temperature (°C) | 100 - 180 |

| Solvent | Acetonitrile, Dimethyl Carbonate |

| Downstream Processing | In-line solvent switch and liquid-liquid extraction or crystallization |

Utilization of Sustainable Reagents and Solvents

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov This can be achieved through the use of sustainable reagents and the replacement of traditional volatile organic compounds (VOCs) with greener solvents.

Sustainable Reagents: The synthesis of the precursors, 2-(methylthio)nicotinic acid and 3-nitrobenzyl alcohol, can be approached from a green chemistry perspective. For instance, biocatalytic methods are increasingly being used for the synthesis of nicotinic acid and its derivatives. frontiersin.orgnih.govmdpi.com Nitrilase enzymes can convert 3-cyanopyridine to nicotinic acid with high efficiency under mild, aqueous conditions, offering a sustainable alternative to traditional chemical oxidation methods. nih.govresearchgate.net

For the esterification step itself, traditional coupling reagents like dicyclohexylcarbodiimide (DCC) generate insoluble urea byproducts that can be difficult to remove. Greener alternatives, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea, or the use of catalytic methods can be employed. jove.com

Sustainable Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional solvents for esterification, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), are associated with health and environmental hazards. rsc.org Research has focused on identifying greener alternatives. Acetonitrile has been demonstrated as a less hazardous solvent for Steglich esterification. nih.govjove.com Other promising green solvents include dimethyl carbonate (DMC), which is biodegradable and has low toxicity, and deep eutectic solvents (DESs), which are non-volatile and can act as both solvent and catalyst. rsc.orgsemanticscholar.org A patent describes a greener synthesis of p-nitrobenzyl alcohol using an imidazole-type ionic liquid as a catalyst in water, highlighting the potential for avoiding volatile organic solvents. google.com

| Solvent | Classification | Key Properties |

|---|---|---|

| Dichloromethane (DCM) | Traditional | Volatile, suspected carcinogen |

| N,N-Dimethylformamide (DMF) | Traditional | High boiling point, reproductive toxicity |

| Acetonitrile | Sustainable Alternative | Lower toxicity than DCM and DMF, readily available |

| Dimethyl Carbonate (DMC) | Sustainable Alternative | Biodegradable, low toxicity, high boiling point |

| Deep Eutectic Solvents (DESs) | Sustainable Alternative | Low volatility, biodegradable, can be catalytic |

Chemical Reactivity and Transformation Studies of 3 Nitrobenzyl 2 Methylthio Nicotinate

Reactions at the Ester Functional Group

The ester linkage in 3-Nitrobenzyl 2-(methylthio)nicotinate is a primary site for a variety of chemical transformations, including transesterification, amidation, and reduction. The reactivity of this group is influenced by both the acidic nature of the nicotinate (B505614) portion and the electronic properties of the 3-nitrobenzyl alcohol moiety.

Transesterification Reactions with Diverse Alcohols

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. This process can be catalyzed by either acids or bases. wikipedia.org In the case of this compound, reaction with various alcohols (R-OH) would lead to the formation of a new ester and 3-nitrobenzyl alcohol.

Under basic conditions, the reaction proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com Acid catalysis, on the other hand, involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. wikipedia.org The choice of catalyst and reaction conditions can be tailored to favor the desired product. For instance, the use of a large excess of the reactant alcohol can drive the equilibrium towards the formation of the new ester. wikipedia.org A patent for the synthesis of menthyl nicotinate describes a transesterification process using an alkaline catalyst and vacuum distillation to remove the alcohol byproduct, thereby shifting the equilibrium towards the product. google.com

Table 1: Hypothetical Transesterification of this compound with Various Alcohols

| Reactant Alcohol | Catalyst | Hypothetical Product |

|---|---|---|

| Methanol (B129727) | Sodium Methoxide | Methyl 2-(methylthio)nicotinate |

| Ethanol | Sulfuric Acid | Ethyl 2-(methylthio)nicotinate |

| Isopropanol | Potassium Isopropoxide | Isopropyl 2-(methylthio)nicotinate |

This table presents hypothetical products based on known transesterification reactions of nicotinate esters.

Amidation Reactions with Primary and Secondary Amines

The reaction of esters with primary or secondary amines, known as aminolysis, yields amides. This transformation typically requires heating and proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.commasterorganicchemistry.com The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of the 3-nitrobenzyl alcohol leaving group results in the formation of the corresponding N-substituted 2-(methylthio)nicotinamide.

The facility of this reaction can be influenced by the nature of the amine. Generally, primary amines are more reactive than secondary amines due to steric factors. The reaction can be performed with a variety of primary and secondary amines to generate a library of corresponding amides. organic-chemistry.org A recent study has shown that alkali metal amidoboranes can facilitate the direct amidation of esters at room temperature without the need for a catalyst. nih.gov

Table 2: Plausible Amidation Reactions of this compound

| Reactant Amine | Amine Type | Hypothetical Product |

|---|---|---|

| Ammonia | Primary | 2-(methylthio)nicotinamide |

| Methylamine | Primary | N-methyl-2-(methylthio)nicotinamide |

| Diethylamine | Secondary | N,N-diethyl-2-(methylthio)nicotinamide |

This table illustrates the expected amide products from the reaction of this compound with various amines, based on general principles of ester amidation.

Reduction to Alcohol or Aldehyde Derivatives (e.g., selective reducing agents)

The ester functional group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce the ester to the corresponding primary alcohol, (2-(methylthio)pyridin-3-yl)methanol.

More selective reducing agents are required to stop the reduction at the aldehyde stage. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are often used for the partial reduction of esters to aldehydes. Therefore, treatment of this compound with DIBAL-H would be expected to yield 2-(methylthio)nicotinaldehyde. It is important to note that the nitro group on the benzyl (B1604629) moiety is also susceptible to reduction and careful selection of the reducing agent and conditions would be necessary to achieve selectivity. For instance, sodium borohydride (B1222165) is a milder reducing agent that is generally selective for aldehydes and ketones, but can reduce esters under certain conditions, such as in the presence of methanol.

Transformations Involving the Nicotinate Pyridine (B92270) Ring

The pyridine ring of the nicotinate moiety is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquimicaorganica.org Reactions such as nitration, halogenation, and sulfonation require harsh conditions and generally occur at the 3- and 5-positions. quimicaorganica.org In the case of this compound, the pyridine ring is further deactivated by the electron-withdrawing ester group at the 3-position. Conversely, the methylthio group at the 2-position is an ortho-, para-director and can activate the ring towards electrophilic attack. The interplay of these directing effects would likely favor substitution at the 5-position. However, direct electrophilic substitution on the pyridine ring of this compound is expected to be challenging. An alternative approach involves the oxidation of the pyridine nitrogen to an N-oxide, which activates the ring for electrophilic substitution, particularly at the 4-position. wikipedia.org

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2- or 4-position. stackexchange.comwikipedia.org In this compound, the methylthio group at the 2-position could potentially act as a leaving group, although it is not as effective as a halide. The reaction would be facilitated by strong nucleophiles.

The stability of the intermediate Meisenheimer-like complex is a key factor in these reactions. Attack of a nucleophile at the 2-position would generate a negatively charged intermediate that is stabilized by the electron-withdrawing nitrogen atom. stackexchange.com The presence of the ester group at the 3-position would further enhance the electrophilicity of the ring, potentially facilitating nucleophilic attack. The reactivity of pyridinium ions in nucleophilic aromatic substitution has been studied, showing that electron-withdrawing groups can significantly increase the reaction rate. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-nitrobenzyl alcohol |

| (2-(methylthio)pyridin-3-yl)methanol |

| 2-(methylthio)nicotinaldehyde |

| 2-(methylthio)nicotinamide |

| Diethylamine |

| Diisobutylaluminium hydride (DIBAL-H) |

| Ethyl 2-(methylthio)nicotinate |

| Isopropyl 2-(methylthio)nicotinate |

| Lithium aluminum hydride (LiAlH4) |

| Menthyl nicotinate |

| Methyl 2-(methylthio)nicotinate |

| Methylamine |

| N,N-diethyl-2-(methylthio)nicotinamide |

| N-methyl-2-(methylthio)nicotinamide |

| N-phenyl-2-(methylthio)nicotinamide |

| p-Toluenesulfonic Acid |

| Potassium Isopropoxide |

| Sodium borohydride |

| Sodium Methoxide |

Oxidation of the Pyridine Nitrogen (N-oxidation)

The pyridine ring in this compound is susceptible to oxidation at the nitrogen atom, a common reaction for nitrogen-containing heterocycles. This transformation yields the corresponding pyridine-N-oxide. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more reactive towards certain nucleophilic and electrophilic substitutions.

Reaction Mechanism and Reagents: N-oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like acetic acid. arkat-usa.orgresearchgate.net The reaction involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyridine nitrogen.

A key consideration in the N-oxidation of this specific molecule is the presence of the oxidizable methylthio group. This creates a potential for competitive side reactions, specifically the oxidation of the sulfur atom. Achieving selective N-oxidation would require careful control of reaction conditions, such as temperature, solvent, and the stoichiometry of the oxidizing agent. In some cases, specific catalysts or reagent systems are developed to favor the oxidation of the heteroaromatic nitrogen over other oxidizable groups. nih.gov

Illustrative Data for N-Oxidation of Pyridine Derivatives

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-Substituted Pyridine | m-CPBA | Dichloromethane (B109758) (DCM) | 0 °C to rt | 3-Substituted Pyridine-N-oxide | High |

| Pyridine | 30% H₂O₂ / Acetic Acid | Acetic Acid | 70-80 °C | Pyridine-N-oxide | ~90% |

| Nicotinic Acid | 30% H₂O₂ / Acetic Acid | Acetic Acid | Reflux | Nicotinic Acid-N-oxide | Excellent |

Reactivity of the Methylthio Group

The 2-(methylthio) group is a versatile functional handle on the pyridine ring, susceptible to several important chemical transformations.

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations are highly valuable as they modulate the electronic and steric properties of the substituent, particularly its leaving group ability.

Reaction Conditions and Selectivity: The oxidation of sulfides to sulfoxides and sulfones is a well-established process. jchemrev.comacsgcipr.org

To Sulfoxide: Selective oxidation to the sulfoxide can be achieved by using one equivalent of an oxidizing agent like m-CPBA at low temperatures. Other reagents like sodium periodate or hydrogen peroxide under controlled conditions are also effective. researchgate.net

To Sulfone: Using an excess of the oxidizing agent (typically two or more equivalents of m-CPBA or H₂O₂) and often higher temperatures or longer reaction times will drive the oxidation to completion, yielding the sulfone derivative. vulcanchem.comorganic-chemistry.org

The oxidation state of the sulfur atom has a profound impact on the reactivity of the C2 position of the pyridine ring.

The methylthio group itself is generally a poor leaving group for nucleophilic aromatic substitution (SNAr). However, upon oxidation to the methylsulfinyl (sulfoxide) or, more effectively, the methylsulfonyl (sulfone) group, it is transformed into an excellent leaving group. This is due to the increased electron-withdrawing nature of the oxidized sulfur, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.

Reaction Pathway: Pyridines with leaving groups at the C2 and C4 positions are particularly activated towards nucleophilic attack. quimicaorganica.orgquora.com The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the electron-deficient C2 carbon, followed by the elimination of the methylsulfinate or methylsulfonate anion. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at this position.

The C-S bond in thioethers can be involved in radical reactions, although this is less common than oxidative or nucleophilic pathways. chemrxiv.org Under specific conditions, such as exposure to radical initiators or electrochemical methods, the C(sp²)-S bond could cleave to form a pyridyl radical and a methylthio radical. chemrxiv.org Alternatively, radical reactions can be initiated at the sulfur atom itself. nih.govnih.govlibretexts.org These pathways, often utilized in complex synthetic strategies, could lead to desulfurization or the formation of new carbon-carbon or carbon-heteroatom bonds. ucl.ac.uk

Reactions of the Nitro Group and Benzyl Moiety

The nitro group on the benzyl moiety is a key functional group that can be selectively reduced to various other nitrogen-containing functionalities, most commonly the amine. acs.org This transformation is fundamental in organic synthesis, as aromatic amines are versatile precursors for dyes, pharmaceuticals, and other advanced materials. jsynthchem.com

Chemoselectivity Challenges and Solutions: A primary challenge in the reduction of this compound is achieving chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the ester linkage, the pyridine ring, or the methylthio group.

Common Reagents for Selective Nitro Reduction:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. The conditions can be tuned (pressure, temperature, solvent, catalyst choice) to preserve other functional groups.

Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) or zinc (Zn) powder in acetic acid or ammonium chloride are classic and effective methods for nitro group reduction. stackexchange.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.

Sodium Borohydride Systems: While sodium borohydride alone is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by additives like transition metal salts (e.g., FeCl₂ or NiCl₂), enabling selective reductions. jsynthchem.comthieme-connect.com

By carefully controlling the reaction conditions and stoichiometry, it is also possible to obtain intermediate reduction products like hydroxylamines or condensation products such as azoxy or azo derivatives.

Illustrative Data for Selective Nitro Group Reduction

| Substrate Type | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Ester-substituted Nitroarene | H₂ (1 atm), 10% Pd/C | Ethanol/Ethyl Acetate | Room Temperature | Aromatic Amine | >95% |

| Nitroarene | SnCl₂·2H₂O | Ethanol | Reflux | Aromatic Amine | High |

| Nitroarene | Fe powder, NH₄Cl | Ethanol/Water | Reflux | Aromatic Amine | Excellent |

| Ester-substituted Nitroarene | NaBH₄, FeCl₂ | Methanol | Room Temperature | Aromatic Amine | ~90% thieme-connect.com |

Radical Reactions at the Benzyl Position

The benzylic position of this compound is a potential site for radical reactions. The stability of the resulting benzyl radical is a key factor in determining the feasibility of such transformations. In general, benzyl radicals are stabilized by resonance, with the unpaired electron delocalizing into the aromatic ring. The presence of a nitro group at the meta position, as in this compound, is expected to have a modest influence on the stability of the benzyl radical compared to an unsubstituted benzyl radical. While the nitro group is strongly electron-withdrawing, its effect on radical stability at the meta position is less pronounced than at the ortho or para positions.

One common method for generating benzyl radicals is through the abstraction of a benzylic hydrogen atom by a radical initiator, such as those generated from peroxides or through photolysis. Once formed, the 3-nitrobenzyl radical derived from this compound could participate in a variety of reactions, including:

Halogenation: In the presence of a suitable halogen source, such as N-bromosuccinimide (NBS), selective bromination at the benzylic position is anticipated. This reaction typically proceeds via a free-radical chain mechanism.

Oxidation: The benzylic position can be oxidized to a carbonyl group under certain conditions, although the nitro group's presence might necessitate specific reagents to avoid unwanted side reactions.

Addition to Alkenes: The benzyl radical could add to the double bond of an alkene, forming a new carbon-carbon bond and generating a new radical species that can propagate a polymerization reaction or be trapped by another radical.

The outcomes of these radical reactions would be influenced by the reaction conditions, including the choice of initiator, solvent, and temperature. A hypothetical data table summarizing potential radical reactions is presented below.

| Reaction Type | Reagent(s) | Potential Product | Anticipated Yield Range (%) |

| Bromination | N-Bromosuccinimide (NBS), light/heat | 3-Nitrobenzyl-1-bromo 2-(methylthio)nicotinate | 60-80 |

| Oxidation | Potassium permanganate (KMnO4) | 3-Nitrobenzoyl 2-(methylthio)nicotinate | 40-60 |

| Addition to Styrene | Styrene, AIBN (initiator) | Adduct of 3-nitrobenzyl radical and styrene | Variable |

Photochemical Reactions of the Nitrobenzyl System

The 3-nitrobenzyl group in this compound imparts photosensitivity to the molecule. Nitrobenzyl compounds, particularly those with ortho-nitro substitution, are well-known photolabile protecting groups. While the meta-nitro substitution in the target compound may result in different efficiencies and mechanisms, photochemical reactivity is still expected.

Upon absorption of UV light, the nitrobenzyl moiety can undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This process is believed to proceed through the formation of an aci-nitro intermediate. researchgate.netrsc.org Subsequent rearrangement and cleavage of this intermediate would lead to the release of the protected molecule, in this case, 2-(methylthio)nicotinic acid, and the formation of a 3-nitrosobenzaldehyde byproduct. researchgate.netrsc.org This photochemical cleavage is a key feature of nitrobenzyl-based photolabile protecting groups.

The efficiency of this photoreaction is often described by its quantum yield (Φ), which is the number of molecules undergoing a specific event per photon absorbed. The quantum yield for the photocleavage of 3-nitrobenzyl compounds can be influenced by factors such as the solvent, the presence of quenchers, and the wavelength of light used for irradiation. While specific data for this compound is not available, representative quantum yields for the photolysis of other nitrobenzyl esters can provide an estimate of its potential photosensitivity.

| Compound (Analogous System) | Solvent | Wavelength (nm) | Quantum Yield (Φ) |

| o-Nitrobenzyl Acetate | Acetonitrile | 308 | 0.12 |

| p-Nitrobenzyl Acetate | Acetonitrile | 308 | 0.03 |

| 3,5-Dimethoxy-2-nitrobenzyl Acetate | Dioxane/Water | 350 | 0.29 |

Cascade and Multicomponent Reactions Incorporating this compound

The multiple functional groups within this compound make it a potentially valuable substrate for cascade and multicomponent reactions (MCRs). These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. mdpi.com

A plausible cascade reaction involving this compound could be initiated by the reduction of the nitro group. The resulting aminobenzyl alcohol could then undergo an intramolecular cyclization with the ester functionality of the nicotinate moiety. This would lead to the formation of a lactam, a common structural motif in many biologically active compounds. The specific outcome of such a cascade would depend on the reducing agent and the reaction conditions.

In the context of MCRs, this compound could potentially act as one of the components. For example, the pyridine nitrogen of the nicotinate ring could participate in reactions like the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an alkene to form a tetrahydroquinoline. While the reactivity of the nicotinate itself in such a reaction would need to be experimentally verified, the structural components are present for it to be considered as a potential substrate.

Regio-, Chemo-, and Stereoselective Transformations of the Compound

The presence of multiple reactive sites in this compound raises important considerations of selectivity in its chemical transformations.

Regioselectivity: This refers to the preference for reaction at one position over another. wikipedia.org For instance, in electrophilic aromatic substitution reactions on the 3-nitrobenzyl ring, the nitro group will direct incoming electrophiles to the meta positions (relative to the nitro group). On the 2-(methylthio)nicotinate ring, the substitution pattern will be influenced by the directing effects of both the methylthio group and the ester, as well as the inherent reactivity of the pyridine ring.

Chemoselectivity: This is the preferential reaction of a reagent with one functional group over another. masterorganicchemistry.com A key challenge in the chemistry of this compound would be to achieve chemoselective transformations. For example, a mild reducing agent might selectively reduce the nitro group without affecting the ester functionality. Conversely, a reagent like lithium aluminum hydride would likely reduce both the nitro group and the ester. The methylthio group could also be selectively oxidized to a sulfoxide or sulfone.

Stereoselectivity: If a reaction creates a new stereocenter, the preference for the formation of one stereoisomer over another is termed stereoselectivity. masterorganicchemistry.com While this compound is itself achiral, stereoselective reactions could be envisaged. For example, if the benzylic position were to be functionalized in a way that creates a chiral center, the use of a chiral catalyst could favor the formation of one enantiomer over the other.

A summary of potential selective transformations is provided in the table below.

| Type of Selectivity | Reaction | Potential Outcome |

| Regioselectivity | Electrophilic Aromatic Substitution (e.g., Nitration) | Substitution on the nitrobenzyl ring at positions meta to the nitro group. |

| Chemoselectivity | Reduction with Sodium Borohydride | Selective reduction of the nitro group to an amino group, leaving the ester intact. |

| Stereoselectivity | Asymmetric hydrogenation of a C=C bond introduced into the molecule | Formation of one enantiomer in excess. |

Mechanistic Investigations of Key Transformations of 3 Nitrobenzyl 2 Methylthio Nicotinate

Reaction Kinetics and Rate Law Determination

A critical first step in understanding the mechanism of any chemical reaction involving 3-Nitrobenzyl 2-(methylthio)nicotinate would be to determine its reaction kinetics. This would involve systematically measuring the rate of reaction under various concentrations of reactants. From this data, a rate law could be established, which mathematically expresses the relationship between the reaction rate and the concentration of each reactant. The order of the reaction with respect to each component provides crucial clues about the number of molecules participating in the rate-determining step of the reaction.

Table 1: Hypothetical Reaction Rate Data for a Transformation of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | Data not available |

| 2 | 0.2 | 0.1 | Data not available |

| 3 | 0.1 | 0.2 | Data not available |

This table illustrates the type of data required to determine the rate law for a reaction involving this compound. However, no such experimental data has been reported in the literature.

Identification and Characterization of Reaction Intermediates

Many chemical reactions proceed through a series of short-lived, high-energy species known as reaction intermediates. The identification and characterization of these intermediates are paramount to piecing together the step-by-step pathway of a reaction. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are often employed to detect and structurally elucidate these transient species. For reactions of this compound, one might anticipate the formation of intermediates resulting from nucleophilic attack at the ester carbonyl, modifications of the nitro group, or reactions involving the methylthio group.

Elucidation of Transition State Structures

The transition state is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as they transition from reactants to products. The structure of the transition state dictates the activation energy and, consequently, the rate of the reaction. While transition states cannot be isolated, their structures can be inferred from experimental data, such as kinetic isotope effects, and can be modeled using computational chemistry methods like Density Functional Theory (DFT). Such studies for this compound would provide deep insights into the bonding changes that occur during its transformations.

Isotope Labeling Studies to Probe Reaction Pathways

Isotope labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can follow the labeled atom's position in the products. This information can definitively distinguish between different possible reaction pathways. For instance, labeling the carbonyl oxygen of the ester group could clarify whether a reaction proceeds via acyl-oxygen or alkyl-oxygen bond cleavage.

Solvent and Temperature Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate and even the mechanism of a reaction. Polar solvents might favor pathways involving charged intermediates, while nonpolar solvents might favor concerted mechanisms. Similarly, changing the temperature can not only alter the reaction rate, as described by the Arrhenius equation, but can also favor different reaction pathways with different activation energies. Systematic studies on the effect of solvent polarity and temperature on the transformations of this compound would be essential for a complete mechanistic picture.

Table 2: Illustrative Data on Solvent Effects

| Solvent | Dielectric Constant | Relative Rate Constant (k_rel) |

|---|---|---|

| Hexane | 1.9 | Data not available |

| Dichloromethane (B109758) | 9.1 | Data not available |

| Acetone | 21 | Data not available |

| Methanol (B129727) | 33 | Data not available |

| Water | 80 | Data not available |

This table demonstrates how reaction rates can be influenced by the solvent environment. No such data is currently available for this compound.

Role of Catalysis in Mechanistic Pathways

Catalysts can accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. The role of acid, base, or metal catalysis in the transformations of this compound is a critical area for investigation. For example, the hydrolysis of the ester group could be significantly accelerated by either acid or base catalysis. Understanding how catalysts interact with the substrate and influence the reaction mechanism is key to developing efficient and selective chemical processes.

Computational and Theoretical Chemistry Studies of 3 Nitrobenzyl 2 Methylthio Nicotinate

Electronic Structure and Bonding Analysis

A complete understanding of the chemical reactivity and physical properties of 3-Nitrobenzyl 2-(methylthio)nicotinate would require a detailed analysis of its electronic structure. Such an investigation would typically involve the following sub-disciplines of computational chemistry.

Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

Molecular Orbital (MO) theory is a fundamental tool for describing the electronic behavior of molecules. A key aspect of this theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For this compound, a computational study would calculate the energies and visualize the spatial distribution of these frontier orbitals. This would reveal which parts of the molecule are most likely to be involved in chemical reactions.

Table 1: Hypothetical Molecular Orbital Properties of this compound This table is illustrative of the data that would be generated from a computational study and is not based on published experimental or theoretical values.

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Value in eV | Indicates electron-donating ability. |

| LUMO Energy | Value in eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Relates to chemical reactivity and stability. |

| HOMO Distribution | Localization on specific atoms/groups | Identifies nucleophilic sites. |

| LUMO Distribution | Localization on specific atoms/groups | Identifies electrophilic sites. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an ESP map would be invaluable for predicting how it might interact with other molecules. For instance, areas of negative potential would likely be sites for electrophilic attack, while regions of positive potential would be susceptible to nucleophilic attack.

Analysis of Atomic Charges and Bond Orders

To quantify the charge distribution, computational methods can be used to calculate the partial charge on each atom. Various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM), can be employed for this purpose. The resulting atomic charges provide insight into the polarity of different bonds within the molecule. Furthermore, the calculation of bond orders would help in assessing the strength and nature (single, double, or triple) of the covalent bonds connecting the atoms of this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. A thorough conformational analysis is essential for understanding the molecule's preferred shapes and how these might influence its biological activity or physical properties.

Torsional Scans and Identification of Conformational Minima

A torsional scan, or potential energy surface scan, is a computational technique used to explore the energy changes that occur as a specific dihedral angle within the molecule is rotated. By performing such scans for all rotatable bonds in this compound, a detailed energy landscape can be constructed. This landscape would reveal the low-energy, stable conformations (conformational minima) and the energy barriers that separate them. Identifying the global minimum energy conformation is often a primary goal of such studies.

Table 2: Illustrative Torsional Scan Data for a Key Dihedral Angle This table is a hypothetical representation of results from a torsional scan and does not reflect actual data.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.0 | Eclipsed (High Energy) |

| 60 | 0.5 | Gauche (Local Minimum) |

| 120 | 4.5 | Eclipsed (High Energy) |

| 180 | 0.0 | Anti (Global Minimum) |

Computational Studies of Intermolecular Interactions and Aggregation Tendencies

Beyond the properties of a single molecule, computational chemistry can also be used to investigate how molecules of this compound might interact with each other. By calculating the interaction energies between two or more molecules, it is possible to predict their tendency to aggregate or form specific packing arrangements in the solid state. These studies are crucial for understanding properties like solubility and crystal structure.

Prediction of Spectroscopic Parameters for Theoretical Validation

Computational spectroscopy is a powerful tool in organic chemistry, offering insights into molecular structure and properties. numberanalytics.com By simulating spectroscopic data, researchers can predict and interpret experimental results, aiding in the characterization of novel compounds like this compound.

The vibrational modes of a molecule correspond to the stretching, bending, and twisting of its bonds. These vibrations can be observed experimentally using Infrared (IR) and Raman spectroscopy. Computational methods, particularly Density Functional Theory (DFT), are highly effective at predicting these vibrational frequencies. spectroscopyonline.comdtic.mil

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the Cartesian nuclear coordinates. dtic.mil This analysis yields a set of vibrational frequencies and their corresponding IR intensities and Raman activities.

For this compound, such a calculation would predict the frequencies associated with the characteristic functional groups present in the molecule, such as the nitro group (NO₂), the ester carbonyl group (C=O), the methylthio group (S-CH₃), and the aromatic rings. The predicted spectrum could then be compared with an experimental spectrum to validate the computed structure. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, as theoretical methods often overestimate vibrational frequencies. researchgate.net

Table 1: Representative Predicted Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative and contains hypothetical data for this compound, as specific calculations have not been published. The ranges are based on typical values for these functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1390 |

| Ester (C=O) | Stretch | 1710 - 1760 |

| C-O-C | Asymmetric Stretch | 1200 - 1300 |

| Methylthio (S-CH₃) | C-H Stretch | 2900 - 3000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra. researchgate.netyoutube.com

Table 2: Illustrative Predicted Electronic Transitions for this compound (Note: This table is hypothetical as specific TD-DFT calculations for this molecule are not available.)

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~320 | ~0.45 |

| HOMO-1 → LUMO | ~280 | ~0.20 |

| HOMO → LUMO+1 | ~250 | ~0.15 |

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. numberanalytics.com Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the chemical environment of the nuclei. escholarship.orgresearchgate.net

The prediction of NMR parameters typically involves DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method. The calculation provides the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). escholarship.org For this compound, this would involve calculating the ¹H and ¹³C chemical shifts for all unique protons and carbons in the molecule. The accuracy of these predictions can be high enough to distinguish between different possible isomers. acs.org

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: This table provides a representative, hypothetical set of predicted chemical shifts.)

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹³C (Ester C=O) | 165 - 175 |

| ¹³C (Aromatic) | 110 - 150 |

| ¹³C (CH₂) | 60 - 70 |

| ¹³C (S-CH₃) | 10 - 20 |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹H (CH₂) | 5.0 - 5.5 |

| ¹H (S-CH₃) | 2.0 - 2.5 |

Reaction Pathway Modeling and Activation Energy Calculations

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to understand how reactants are converted into products, identify any intermediates, and determine the energy barriers that control the reaction rate. ucsb.edunumberanalytics.com

A chemical reaction proceeds from reactants to products via a transition state (TS), which is a maximum on the potential energy surface along the reaction coordinate but a minimum in all other directions. molcas.orgfiveable.me Locating the transition state is a critical step in modeling a reaction. Various computational algorithms are available for this purpose.

Once a transition state has been located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To verify that the found transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.descm.comrowansci.com The IRC is the minimum energy path connecting the transition state to the reactants and products. uni-muenchen.derowansci.com For a reaction involving this compound, such as its synthesis or a subsequent transformation, an IRC calculation would map out the geometric changes that occur as the reaction progresses.

The IRC provides the minimum energy pathway, but to understand the kinetics of a reaction, it is necessary to determine the free energy profile. researchgate.netkit.edu This involves calculating the Gibbs free energy of the reactants, transition state, and products. The difference in free energy between the reactants and the transition state is the activation free energy (ΔG‡), which is related to the reaction rate constant through the Eyring equation. fiveable.memedium.com

The free energy calculations typically include corrections for zero-point vibrational energy, thermal energy, and entropy, which are obtained from the frequency calculations. medium.com By constructing a free energy profile for a potential reaction of this compound, one could predict its reactivity and the feasibility of a particular chemical transformation under different conditions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling of this compound

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a compound and its reactivity. mdpi.comnih.gov In the context of this compound, a QSRR study would aim to predict its chemical reactivity based on a set of calculated molecular descriptors. Such models are invaluable in understanding the underlying molecular features that govern the reactivity of a substance, which can be instrumental in the design of new molecules with desired properties and in predicting the behavior of existing ones in various chemical environments. nih.govmdpi.com

The development of a QSRR model for this compound would involve a systematic process. Initially, a dataset of compounds with structural similarities to this compound would be compiled. For each of these compounds, a specific measure of reactivity would be experimentally determined or computationally calculated. This reactivity data would serve as the dependent variable in the QSRR model.

Subsequently, a wide array of molecular descriptors for each compound in the dataset would be calculated using computational chemistry software. These descriptors numerically represent various aspects of the molecular structure, such as steric, electronic, and topological properties. The selection of appropriate descriptors is a critical step in building a robust QSRR model.

Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms, would then be employed to derive a mathematical equation that links the molecular descriptors (independent variables) to the observed reactivity (dependent variable). mdpi.com The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques to ensure its reliability. nih.govsigmaaldrich.com

Hypothetical QSRR Data for this compound and Analogs

| Compound Name | Log k (Reactivity) | LogP (Lipophilicity) | HOMO (eV) | LUMO (eV) | Molecular Weight ( g/mol ) |

| This compound | -2.50 | 3.80 | -7.20 | -2.10 | 304.32 |

| 3-Nitrobenzyl nicotinate (B505614) | -2.85 | 3.10 | -7.50 | -2.30 | 258.22 |

| Benzyl (B1604629) 2-(methylthio)nicotinate | -3.10 | 3.50 | -6.90 | -1.80 | 259.33 |

| 3-Nitrobenzyl 2-(ethylthio)nicotinate | -2.45 | 4.10 | -7.15 | -2.05 | 318.35 |

| 4-Nitrobenzyl 2-(methylthio)nicotinate | -2.35 | 3.85 | -7.30 | -2.20 | 304.32 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

In this hypothetical scenario, "Log k" represents a measure of chemical reactivity, such as the logarithm of a reaction rate constant. "LogP" is a descriptor for lipophilicity, while "HOMO" (Highest Occupied Molecular Orbital) and "LUMO" (Lowest Unoccupied Molecular Orbital) are electronic descriptors that can provide insights into the electron-donating and electron-accepting capabilities of the molecule, respectively. The molecular weight is a basic constitutional descriptor.

A QSRR analysis of such a dataset might reveal, for instance, that the reactivity of these nicotinate derivatives is positively correlated with the LUMO energy and the lipophilicity, while being negatively correlated with the HOMO-LUMO energy gap. Such findings would provide valuable insights into the reaction mechanism and the structural features that could be modified to tune the reactivity of this compound.

Advanced Materials and Catalyst Applications of 3 Nitrobenzyl 2 Methylthio Nicotinate and Its Derivatives

Role as a Building Block in Polymer Chemistry

The structural features of 3-Nitrobenzyl 2-(methylthio)nicotinate make it a promising candidate for the synthesis of functionalized polymers. The nicotinate (B505614) ring can be incorporated into a polymer backbone or serve as a pendant group, while the nitrobenzyl and methylthio functionalities offer avenues for further modification and control over polymer properties.

Monomer for Functionalized Polymers

This compound can be envisioned as a monomer in various polymerization reactions. The ester linkage could potentially be susceptible to hydrolysis or transesterification, allowing for its incorporation into polyesters. Furthermore, should the nicotinate or benzyl (B1604629) rings be functionalized with polymerizable groups such as vinyl or acrylic moieties, it could readily participate in chain-growth polymerization. The resulting polymers would possess unique characteristics imparted by the incorporated monomer.

The nitro group on the benzyl ring, for instance, is known to be photoreactive, particularly in the ortho and para positions, and can also influence the electronic properties of the polymer. cdnsciencepub.comumass.edu The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, providing a handle to modulate the polymer's polarity and solubility.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Type | Required Monomer Modification | Potential Polymer Properties |

| Polycondensation | Di-functionalization (e.g., diol, diacid) on the nicotinate or benzyl ring | Thermally stable, potentially photo-responsive polyesters or polyamides |

| Radical Polymerization | Introduction of a vinyl or acryloyl group | Functional side chains, tunable solubility, cross-linking capabilities |

| Ring-Opening Polymerization | Synthesis of a cyclic derivative | Biodegradable polymers with pendant functional groups |

Precursor for Advanced Polymeric Materials with Tailored Properties

The true potential of this compound in polymer chemistry lies in its role as a precursor to materials with highly specific and tunable properties. The nitrobenzyl group, particularly if positioned at the ortho- position relative to the benzyl ester, can act as a photolabile protecting group. umass.eduacs.orgmdpi.comresearchgate.netwikipedia.org This would allow for the light-induced cleavage of the ester bond, leading to the degradation of the polymer or the release of a payload, making it suitable for applications in drug delivery or photoresists.

Moreover, the presence of the nitrogen atom in the pyridine (B92270) ring of the nicotinate moiety provides a site for coordination with metal ions. This can be exploited to create polymer-metal complexes with interesting optical, electronic, or catalytic properties. The ability to tailor these properties by selecting different metal ions opens up a vast design space for new materials.

Application in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build complex, self-assembled structures. The functionalities present in this compound make it an excellent candidate for designing such systems.

Design of Self-Assembled Systems (e.g., host-guest chemistry)

The aromatic rings in this compound can participate in π-π stacking interactions, a key driving force for self-assembly. The nitro group, being a strong electron-withdrawing group, can induce favorable quadrupole interactions with electron-rich aromatic systems. researchgate.net The pyridine nitrogen in the nicotinate ring can act as a hydrogen bond acceptor, while the methylthio group can engage in weaker C-H···S interactions. This combination of interactions can lead to the formation of well-defined supramolecular architectures such as sheets, tubes, or cages. In host-guest chemistry, these self-assembled structures could potentially encapsulate small molecules.

Exploration of Non-Covalent Interactions in Material Design

Table 2: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Participating Functional Group(s) | Potential Role in Supramolecular Assembly |

| π-π Stacking | Nicotinate and Nitrobenzyl rings | Directional assembly into columnar or layered structures |

| Hydrogen Bonding | Pyridine Nitrogen, Nitro group Oxygen | Formation of tapes, ribbons, or networks |

| Dipole-Dipole Interactions | Nitro group, Ester group | Influence on molecular packing and orientation |

| C-H···π Interactions | C-H bonds and aromatic rings | Stabilization of three-dimensional structures |

Development as a Ligand or Precursor in Catalysis

The nicotinate moiety is a well-known ligand in coordination chemistry, capable of binding to a wide range of metal centers through its nitrogen atom and/or the carboxylate group (if the ester is hydrolyzed). researchgate.net This makes this compound a potential precursor for novel catalysts.

The coordination of a metal to the nicotinate part of the molecule could lead to catalysts where the 3-nitrobenzyl group plays a secondary role, for instance, by influencing the electronic properties of the metal center or by providing a photo-responsive handle. Irradiation could potentially alter the coordination sphere of the metal or release the active catalytic species in a controlled manner. acs.org

Furthermore, the nitro group itself can participate in catalytic processes. Nitroaromatic compounds have been shown to act as co-catalysts in certain Brønsted acid-catalyzed reactions. nih.gov The reduction of the nitro group to an amino group would also provide a different functionality that could be used to anchor the molecule to a solid support or to create a new type of ligand. The catalytic hydrogenation of nitrobenzyl alcohols is a known transformation. acs.org

Table 3: Potential Catalytic Applications of Metal Complexes of this compound Derivatives

| Metal Center | Potential Catalytic Reaction | Role of the Ligand |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizing the active metal species, influencing selectivity |

| Ruthenium | Metathesis, Hydrogenation | Tuning the electronic and steric properties of the catalyst |

| Copper | Oxidation, Atom Transfer Radical Polymerization (ATRP) | Controlling the redox potential of the metal center |

| Iron | Biocatalysis mimetics, Oxidation | Creating a specific coordination environment around the metal |

Applications in Homogeneous and Heterogeneous Catalysis

No published studies were found that investigate the use of this compound or its derivatives as catalysts or ligands in either homogeneous or heterogeneous catalysis. The potential catalytic activity of this compound remains an unexplored area of research.

Photochemical Material Applications

Photo-Controlled Release Systems (non-biological context)

There are no documented applications of this compound in non-biological photo-controlled release systems. The nitrobenzyl functional group is known for its photolabile properties, which are often exploited for photo-triggered release. However, this specific application has not been reported for the compound .

Chemical Tool Development

Probes for Reaction Mechanisms and Chemosensors for Non-biological Analytes

No research has been published detailing the use of this compound as a chemical probe for investigating reaction mechanisms or as a chemosensor for the detection of non-biological analytes.

Structure Reactivity and Structure Property Relationships of 3 Nitrobenzyl 2 Methylthio Nicotinate

Influence of the Ester Moiety on Reactivity and Electronic Properties

The ester group (–COO–) is a critical linkage in 3-Nitrobenzyl 2-(methylthio)nicotinate, and its presence significantly influences the molecule's electronic properties and reactivity. As an electron-withdrawing group, the ester functionality deactivates the nicotinate (B505614) ring to which it is attached, making it less susceptible to electrophilic aromatic substitution. This deactivation arises from both inductive and resonance effects that pull electron density away from the heteroaromatic system.

The reactivity of the ester's carbonyl carbon is a central feature. This carbon is electrophilic and serves as the primary site for nucleophilic acyl substitution reactions, such as hydrolysis. The stability of the ester bond is influenced by the nature of both the nicotinate and the benzyl (B1604629) portions of the molecule. The 3-nitrobenzyl group, being a relatively good leaving group due to the electron-withdrawing nitro substituent, can facilitate cleavage of the O-benzyl bond under certain conditions. Conversely, the electronic properties of the 2-(methylthio)nicotinate ring affect the electrophilicity of the carbonyl carbon.

The esterification of nicotinic acid derivatives with alcohols like 3-nitrobenzyl alcohol is a common method for their synthesis, often catalyzed by acid. ontosight.ai The properties of similar esters, such as ethyl nicotinate and methyl nicotinate, have been studied, highlighting their roles in various applications and their characteristic chemical properties, including melting and boiling points, which are crucial for identification and purification. ontosight.aiatamanchemicals.comnih.govwikipedia.org

Table 1: Physicochemical Properties of Related Nicotinate Esters

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | 39 | 209 |

This table presents data for structurally related simple nicotinate esters to provide context for the properties of the more complex title compound. Data sourced from references atamanchemicals.comwikipedia.orgnih.gov.

Impact of the Nitro Group on Aromatic Ring Reactivity and Electron Density

The nitro group (–NO₂) at the meta-position of the benzyl ring is a powerful electron-withdrawing substituent, profoundly impacting the reactivity and electron distribution of that part of the molecule. lumenlearning.comlibretexts.org Its influence stems from a strong negative inductive effect (–I) and a significant negative resonance effect (–R). researchgate.net These effects decrease the electron density of the aromatic ring, making it much less reactive towards electrophilic substitution compared to unsubstituted benzene (B151609). lumenlearning.comlibretexts.org For instance, the nitration of nitrobenzene (B124822) is millions of times slower than that of benzene. lumenlearning.com

The deactivating nature of the nitro group makes the benzyl ring more susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or additional activating groups. The primary influence of the meta-positioned nitro group is the significant withdrawal of electron density, which enhances the acidity of the benzylic protons and makes the 3-nitrobenzyl moiety a better leaving group in substitution reactions. ketonepharma.com The presence of the nitro group also makes the benzyl bromide precursor, 4-nitrobenzyl bromide, more susceptible to nucleophilic substitution reactions. ketonepharma.com

Photochemical reactivity is another key aspect of nitrobenzyl compounds. cdnsciencepub.com While ortho-nitrobenzyl compounds are well-known for their use as photoremovable protecting groups, meta- and para-substituted nitrobenzyl alcohols can also undergo intramolecular photoredox reactions, particularly in aqueous solutions. cdnsciencepub.comrsc.orgresearchgate.net This involves the reduction of the nitro group and the oxidation of the alcohol group, a pathway that is generally not observed in organic solvents. cdnsciencepub.com

Table 2: Relative Rates of Nitration for Substituted Benzenes

| Substituent (R in C₆H₅R) | Relative Rate | Activating/Deactivating Effect |

|---|---|---|

| -OH | 1,000 | Strongly Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -CO₂Et | 0.0037 | Deactivating |

This table illustrates the powerful deactivating effect of the nitro group on electrophilic aromatic substitution compared to other common substituents. Data sourced from reference lumenlearning.com.

Role of the Methylthio Group in Chemical Transformations and Steric Effects

The methylthio group (–SCH₃) attached to the nicotinate ring is a versatile substituent that influences the molecule's properties through electronic and steric contributions. Sulfur's ability to exist in various oxidation states allows for diverse chemical transformations. nih.gov The methylthio group can be oxidized to the corresponding sulfoxide (B87167) (–SOCH₃) or sulfone (–SO₂CH₃), which dramatically alters its electronic properties from a weak π-donor to a strong electron-withdrawing group.

Electronically, the methylthio group's effect is complex. While the sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect, its lone pairs can participate in resonance, donating electron density to the aromatic ring. cdnsciencepub.com In aryl sulfides, it is generally considered that the inductive effect is the chief factor. cdnsciencepub.com The methylthio group can also be a target for chemical modification; for example, it can be replaced by other functional groups through nickel-catalyzed cross-coupling reactions with Grignard reagents. acs.orgdocumentsdelivered.com

From a steric perspective, the methylthio group is of moderate size and can influence the conformation of the molecule and the accessibility of adjacent positions on the nicotinate ring to reagents. Its presence at the 2-position, ortho to the ester group, may create some steric hindrance that could affect the rate of reactions at the carbonyl carbon or the nitrogen atom of the pyridine (B92270) ring.

Analysis of Substituent Effects on the Nicotinate Ring System's Chemical Behavior

The chemical behavior of the nicotinate ring in this compound is governed by the combined influence of the ring nitrogen, the 2-methylthio group, and the 3-ester group. The pyridine nitrogen is inherently electron-withdrawing, which, along with the deactivating ester group at the 3-position, makes the ring electron-deficient. This general electron deficiency makes the nicotinate ring less reactive toward electrophilic attack than a benzene ring but more susceptible to nucleophilic attack.

The substituents direct the position of any potential reactions.

Electrophilic Substitution : The ring is strongly deactivated by the nitrogen and the ester group. If a reaction were to occur, electrophiles would likely avoid the C2, C4, and C6 positions, which are most deactivated by the ring nitrogen. The methylthio group is an ortho, para-director, but its influence is likely overshadowed by the strong deactivating effects of the other components.

Nucleophilic Substitution : The electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing nitrogen atom (C2, C4, C6). The presence of the methylthio group at the C2 position, which is already activated, could make it a potential leaving group in such reactions.

Correlation of Computed Molecular Descriptors with Observed Chemical Behavior